1-Benzyl-1,4,8,11-tetraazacyclotetradecane

Description

BenchChem offers high-quality 1-Benzyl-1,4,8,11-tetraazacyclotetradecane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Benzyl-1,4,8,11-tetraazacyclotetradecane including the price, delivery time, and more detailed information at info@benchchem.com.

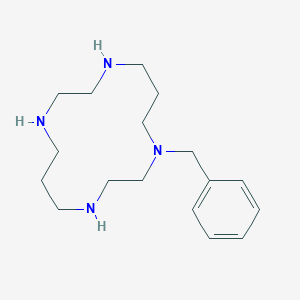

Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-1,4,8,11-tetrazacyclotetradecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H30N4/c1-2-6-17(7-3-1)16-21-14-5-10-19-12-11-18-8-4-9-20-13-15-21/h1-3,6-7,18-20H,4-5,8-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNEKVKFZHNGHEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCNCCCN(CCNC1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H30N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60448186 | |

| Record name | 1-BENZYL-1,4,8,11-TETRAAZACYCLOTETRADECANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60448186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132723-93-4 | |

| Record name | 1-BENZYL-1,4,8,11-TETRAAZACYCLOTETRADECANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60448186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Benzyl-1,4,8,11-tetraazacyclotetradecane

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Benzyl-1,4,8,11-tetraazacyclotetradecane, a mono-N-substituted derivative of the macrocycle cyclam (1,4,8,11-tetraazacyclotetradecane), is a crucial intermediate in the synthesis of various functionalized macrocyclic compounds.[1] These compounds have wide-ranging applications, including their use as chelating agents for radiopharmaceuticals, as contrast agents in magnetic resonance imaging (MRI), and as components of synthetic ionophores. The benzyl group serves as a versatile protecting group that can be readily removed by catalytic hydrogenolysis, allowing for subsequent functionalization of the macrocycle.[1] This guide provides a comprehensive overview of a reliable and efficient synthetic pathway for 1-Benzyl-1,4,8,11-tetraazacyclotetradecane, detailing the underlying chemical principles, experimental protocols, and key considerations for successful synthesis.

Introduction: The Significance of Mono-N-Alkylated Cyclams

The parent macrocycle, cyclam, is a tetraaza macrocycle that forms stable complexes with a variety of metal ions.[2][3][4] However, for many applications, precise control over the coordination environment and the attachment of specific functional groups is necessary. Mono-N-alkylation of the cyclam ring is a key strategy to achieve this control. By selectively introducing a single substituent, such as a benzyl group, the remaining secondary amine functionalities are available for further modification.

The synthesis of mono-N-alkylated cyclams presents a significant challenge due to the potential for polyalkylation.[5] Direct alkylation of cyclam with an alkyl halide often leads to a mixture of mono-, di-, tri-, and tetra-substituted products, necessitating tedious and often inefficient purification steps. Therefore, synthetic strategies that favor mono-substitution are highly desirable. The method described herein focuses on a direct and high-yield approach to selectively synthesize 1-Benzyl-1,4,8,11-tetraazacyclotetradecane.[6]

Strategic Approach: Direct Mono-N-Benzylation

The core of this synthetic pathway lies in the direct reaction of cyclam with benzyl bromide under carefully controlled conditions to favor mono-alkylation. The key to achieving high selectivity is the use of a significant excess of the cyclam starting material relative to the alkylating agent.[5] This stoichiometric imbalance ensures that the benzyl bromide is more likely to react with an un-substituted cyclam molecule rather than a mono-substituted one, thereby minimizing the formation of poly-alkylated byproducts.

Causality of Experimental Choices:

-

Excess Cyclam: Employing a molar excess of cyclam (typically 4 equivalents or more) statistically favors the mono-alkylation product. Once a molecule of cyclam is mono-benzylated, it is less likely to encounter another molecule of benzyl bromide compared to the abundant unreacted cyclam.

-

Solvent System: A polar aprotic solvent such as acetonitrile is often used to dissolve the reactants and facilitate the nucleophilic substitution reaction.[7]

-

Base: A mild, non-nucleophilic base like potassium carbonate (K₂CO₃) is added to neutralize the hydrobromic acid (HBr) formed during the reaction.[7] This prevents the protonation of the amine groups on cyclam, which would render them non-nucleophilic and halt the reaction.

-

Temperature: The reaction is typically carried out at a moderately elevated temperature (e.g., reflux) to ensure a reasonable reaction rate.[7]

Experimental Protocol: Synthesis of 1-Benzyl-1,4,8,11-tetraazacyclotetradecane

This section provides a detailed, step-by-step methodology for the synthesis.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | CAS Number |

| 1,4,8,11-Tetraazacyclotetradecane (Cyclam) | 200.33 | 295-37-4 |

| Benzyl bromide | 171.04 | 100-39-0 |

| Potassium carbonate (anhydrous) | 138.21 | 584-08-7 |

| Acetonitrile (anhydrous) | 41.05 | 75-05-8 |

| Dichloromethane | 84.93 | 75-09-2 |

| Sodium sulfate (anhydrous) | 142.04 | 7757-82-6 |

| Hydrochloric acid (concentrated) | 36.46 | 7647-01-0 |

| Sodium hydroxide | 40.00 | 1310-73-2 |

Step-by-Step Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,4,8,11-tetraazacyclotetradecane (4.0 g, 20 mmol) in anhydrous acetonitrile (100 mL).

-

Addition of Base: Add anhydrous potassium carbonate (2.76 g, 20 mmol) to the solution.

-

Addition of Alkylating Agent: While stirring vigorously, add a solution of benzyl bromide (0.855 g, 5 mmol) in anhydrous acetonitrile (20 mL) dropwise to the reaction mixture over a period of 30 minutes.

-

Reaction: Heat the reaction mixture to reflux and maintain it for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate. Evaporate the solvent from the filtrate under reduced pressure to obtain a solid residue.

-

Extraction and Purification:

-

Dissolve the residue in dichloromethane (100 mL) and wash with water (3 x 50 mL) to remove any unreacted cyclam and inorganic salts.

-

To recover the excess cyclam, the aqueous washes can be combined, acidified with concentrated HCl, and the cyclam hydrochloride salt can be isolated.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.

-

-

Final Purification: The crude 1-Benzyl-1,4,8,11-tetraazacyclotetradecane can be further purified by column chromatography on silica gel using a dichloromethane/methanol gradient to afford the pure product as a white to yellowish solid.[1]

Workflow Diagram:

Caption: Workflow for the synthesis of 1-Benzyl-1,4,8,11-tetraazacyclotetradecane.

Alternative Synthetic Strategies

While direct alkylation is a common approach, other methods for synthesizing mono-substituted cyclams exist. One notable alternative is the Richman-Atkins cyclization, which involves the synthesis of the macrocycle from acyclic precursors.[8][9] This method can be adapted to introduce a benzyl group at a specific nitrogen atom during the construction of the macrocyclic ring. However, this approach is often more synthetically demanding, involving multiple steps of protection and deprotection.

Another strategy involves the use of protecting groups on three of the four nitrogen atoms of cyclam, followed by alkylation of the remaining free amine and subsequent deprotection. This provides excellent selectivity but adds several steps to the overall synthesis, potentially lowering the overall yield.

Characterization and Quality Control

The identity and purity of the synthesized 1-Benzyl-1,4,8,11-tetraazacyclotetradecane should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information, confirming the presence of the benzyl group and the cyclam backbone.

-

Mass Spectrometry (MS): Confirms the molecular weight of the compound.

-

High-Performance Liquid Chromatography (HPLC): Assesses the purity of the final product.

Conclusion

The direct mono-N-benzylation of cyclam using a stoichiometric excess of the macrocycle is an efficient and reliable method for the synthesis of 1-Benzyl-1,4,8,11-tetraazacyclotetradecane. This in-depth guide provides the necessary theoretical background and practical experimental details for researchers and scientists to successfully synthesize this important building block. The ability to selectively introduce a single benzyl group opens up a wide range of possibilities for the development of novel functionalized macrocyclic compounds for various applications in medicine and materials science.

References

- Li, C., & Wong, W. T. (2002). A convenient method for the preparation of mono N-alkylated cyclams and cyclens in high yields. Johns Hopkins University.

- Gunnlaugsson, T., et al. (2005). Selective mono N-alkylations of cyclen in one step syntheses.

- Chematech. (n.d.). Mono-N-Benzyl-Cyclam.

- Hoye, R. C., et al. (2001). Synthesis of polyazamacrocyclic compounds via modified Richman-Atkins cyclization of beta-trimethylsilylethanesulfonamides. Journal of Organic Chemistry, 66(8), 2722-5.

- Adardour, M., et al. (2019). SYNTHESIS OF DERIVATIVES OF 1,4,8,11-TETRAAZACYCLOTETRADECANE. International Journal of Civil Engineering and Technology, 10(10), 462-469.

- Bernot, D., et al. (2018). The versatility of 1,4,8,11-tetraazacyclotetradecane (cyclam) in the formation of compounds of Co2+.

- National Center for Biotechnology Information. (n.d.). 1,4,8,11-Tetraazacyclotetradecane. PubChem.

- Wikipedia contributors. (2023, December 19). Cyclam. Wikipedia.

- Hoye, R. C., et al. (2001). Synthesis of polyazamacrocyclic compounds via modified Richman-Atkins cyclization of β-trimethylsilylethanesulfonamides. Experts@Minnesota.

Sources

- 1. Mono-N-Benzyl-Cyclam - www.chematech-mdt.com [chematech-mdt.com]

- 2. par.nsf.gov [par.nsf.gov]

- 3. 1,4,8,11-Tetraazacyclotetradecane | C10H24N4 | CID 64964 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Cyclam - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of polyazamacrocyclic compounds via modified Richman-Atkins cyclization of beta-trimethylsilylethanesulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. experts.umn.edu [experts.umn.edu]

An In-depth Technical Guide to 1-Benzyl-1,4,8,11-tetraazacyclotetradecane (CAS Number: 132723-93-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical entity registered under CAS number 132723-93-4, scientifically known as 1-Benzyl-1,4,8,11-tetraazacyclotetradecane. Commonly referred to as Mono-N-Benzyl-Cyclam, this molecule is a pivotal intermediate in synthetic organic chemistry, particularly in the construction of complex macrocyclic structures with applications in medicinal and materials science. Its primary utility lies in serving as a selectively protected precursor to the versatile chelating agent, cyclam (1,4,8,11-tetraazacyclotetradecane). The strategic placement of a single benzyl group allows for regioselective functionalization of the remaining secondary amine positions, a critical step in the synthesis of targeted therapeutic agents and diagnostic probes. This guide will delve into its chemical and physical properties, provide a detailed synthesis protocol based on established literature, explore its mechanism of utility, and discuss its significant applications in drug development, including its role as a precursor in the synthesis of the hematopoietic stem cell mobilizer, Plerixafor.

Chemical Identity and Physicochemical Properties

1-Benzyl-1,4,8,11-tetraazacyclotetradecane is a derivative of the macrocycle cyclam, where one of the four secondary amine groups is protected by a benzyl substituent. This structural modification is key to its synthetic utility.

| Property | Value | Source |

| CAS Number | 132723-93-4 | |

| IUPAC Name | 1-Benzyl-1,4,8,11-tetraazacyclotetradecane | [1] |

| Synonyms | Mono-N-Benzyl-Cyclam | [2] |

| Molecular Formula | C₁₇H₃₀N₄ | [2] |

| Molecular Weight | 290.45 g/mol | [2] |

| Appearance | White to yellowish solid | [2] |

| Melting Point | Not explicitly available, but the parent cyclam melts at 184-186 °C. | |

| Solubility | Soluble in organic solvents such as dichloromethane and methanol. The parent cyclam is soluble in water. | |

| Stability | Stable under standard laboratory conditions. The benzyl group can be readily removed by catalytic hydrogenolysis. | [2] |

Synthesis and Manufacturing

The regioselective mono-N-benzylation of cyclam is a critical transformation that enables the synthesis of asymmetrically functionalized macrocycles. The most authoritative and frequently cited method for this synthesis is detailed by Boschetti et al. in the Journal of Organic Chemistry (2005).[3] The underlying principle of this synthetic strategy involves the use of a glyoxal-based protection of two adjacent nitrogen atoms of a linear tetraamine, followed by cyclization and subsequent deprotection and selective benzylation.

Experimental Protocol: Synthesis of 1-Benzyl-1,4,8,11-tetraazacyclotetradecane

This protocol is an adapted representation of the synthetic methodology described in the literature.[3]

Step 1: Protection of the Linear Tetraamine

-

To a solution of the linear tetraamine (e.g., triethylenetetramine) in an appropriate solvent such as ethanol, add glyoxal (40% in water) dropwise at 0 °C.

-

Stir the reaction mixture at room temperature for a specified period, allowing for the formation of the bis-aminal protected intermediate.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the product can be isolated by filtration or extraction.

Step 2: Cyclization

-

The protected linear tetraamine is then reacted with a suitable dielectrophile, such as 1,3-dibromopropane, in the presence of a base (e.g., sodium carbonate) in a high-dilution environment to favor intramolecular cyclization over polymerization.

-

The reaction is typically carried out in a solvent like acetonitrile at reflux temperature.

-

After the reaction is complete, the solvent is removed under reduced pressure, and the crude cyclized product is purified.

Step 3: Deprotection of the Bis-aminal Group

-

The bis-aminal protecting group of the cyclized product is removed under acidic conditions, for example, by treatment with hydrochloric acid in an aqueous solution.

-

The reaction mixture is heated to ensure complete deprotection, yielding the di-protected cyclam intermediate.

-

The pH is then adjusted with a base to liberate the free amine.

Step 4: Mono-N-Benzylation

-

The resulting di-protected cyclam is then selectively mono-N-benzylated. This is achieved by reacting the compound with one equivalent of benzyl bromide in the presence of a suitable base (e.g., potassium carbonate) in a polar aprotic solvent like acetonitrile.

-

The reaction temperature is controlled to prevent over-alkylation.

-

The final product, 1-Benzyl-1,4,8,11-tetraazacyclotetradecane, is then purified by column chromatography.

Step 5: Deprotection of the Benzyl Group (if required) The benzyl group can be readily cleaved by catalytic hydrogenolysis, for instance, using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere, to yield the parent cyclam.[2]

Caption: Synthetic workflow for 1-Benzyl-1,4,8,11-tetraazacyclotetradecane.

Mechanism of Action and Pharmacological Profile

As a synthetic intermediate, 1-Benzyl-1,4,8,11-tetraazacyclotetradecane does not possess a direct mechanism of action in a biological context. Its significance lies in its role as a precursor to pharmacologically active molecules. The core cyclam structure is a potent chelator for a variety of metal ions, and its derivatives are designed to interact with specific biological targets.

The benzyl protecting group is electronically neutral and relatively lipophilic. Its primary function is to temporarily block one of the reactive secondary amine sites on the cyclam ring, thereby directing subsequent chemical modifications to the other available nitrogen atoms. This strategic protection is fundamental to creating complex, asymmetrically substituted cyclam derivatives with tailored biological activities.

Applications in Research and Drug Development

The principal application of 1-Benzyl-1,4,8,11-tetraazacyclotetradecane is as a versatile building block in the synthesis of more complex molecules with therapeutic or diagnostic potential.

Precursor to Plerixafor

A notable application is in the synthesis of Plerixafor (AMD3100), a hematopoietic stem cell mobilizer used in cancer therapy.[4] Plerixafor is a bicyclam molecule where two cyclam rings are linked by a p-phenylenebis(methylene) bridge.[5] The synthesis of Plerixafor often involves the use of a tri-protected cyclam derivative, which can be prepared from a mono-protected precursor like 1-Benzyl-1,4,8,11-tetraazacyclotetradecane. The mono-benzylated cyclam allows for the introduction of other protecting groups on the remaining two secondary amines before the final coupling reaction.

Caption: Role of 1-Benzyl-1,4,8,11-tetraazacyclotetradecane in Plerixafor synthesis.

Development of Radiopharmaceuticals and Imaging Agents

The cyclam core is an excellent scaffold for developing chelators for radiometals used in medical imaging (e.g., PET, SPECT) and radiotherapy. By starting with 1-Benzyl-1,4,8,11-tetraazacyclotetradecane, researchers can introduce targeting moieties (e.g., peptides, antibodies) onto the cyclam ring. These bifunctional chelators can then be complexed with a radioisotope and delivered to specific tissues or cells for diagnostic or therapeutic purposes.

Analytical Methods for Characterization

The characterization of 1-Benzyl-1,4,8,11-tetraazacyclotetradecane relies on standard analytical techniques in organic chemistry.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the molecule. The presence of the benzyl group is indicated by characteristic aromatic proton signals (typically in the range of 7.2-7.4 ppm) and a benzylic methylene signal. The signals for the macrocyclic protons will be more complex due to the asymmetry introduced by the benzyl group.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) or other soft ionization techniques are suitable for determining the molecular weight of the compound. The expected [M+H]⁺ ion would be at m/z 291.25.

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the compound. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with a modifier like trifluoroacetic acid) is a common starting point for method development.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups, such as N-H stretches of the secondary amines and C-H stretches of the aliphatic and aromatic components.

Toxicological and Safety Information

-

Hazard Statements (inferred): May cause skin irritation, serious eye irritation, and may cause respiratory irritation.[6]

-

Precautionary Measures:

-

Handle in a well-ventilated area.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

In case of contact with eyes, rinse cautiously with water for several minutes.

-

In case of skin contact, wash with plenty of soap and water.

-

Store in a tightly closed container in a cool, dry place.

-

It is crucial to consult a comprehensive and up-to-date SDS from the supplier before handling this chemical.

Conclusion

1-Benzyl-1,4,8,11-tetraazacyclotetradecane is a synthetically valuable molecule that serves as a cornerstone for the construction of functionalized macrocyclic compounds. Its role as a selectively mono-protected cyclam derivative is indispensable for the regioselective synthesis of complex chelating agents with significant applications in drug development, particularly in the fields of oncology and medical imaging. This guide has provided a detailed overview of its chemical properties, synthesis, applications, and analytical characterization to support researchers and scientists in their endeavors.

References

- Boswell, C. A., et al. (2008). Synthesis of a Cross-Bridged Cyclam Derivative for Peptide Conjugation and 64Cu Radiolabeling.

- Ciampolini, M., et al. (1987). Dinickel and dicopper complexes with N,N'-linked bis(cyclam) ligands. An ideal system for the investigation of electrostatic effects on the redox behavior of pairs of metal ions. Inorganic Chemistry, 26(21), 3527–3533.

-

Chematech. (n.d.). Mono-N-Benzyl-Cyclam. Retrieved from [Link]

- Boschetti, F., et al. (2005). Regioselective N-Functionalization of Tetraazacycloalkanes. The Journal of Organic Chemistry, 70(18), 7042–7053.

- Google Patents. (n.d.). US10544109B2 - Process for the preparation of xylene linked cyclam compounds.

- Kohl, S. W., et al. (2007). New Synthetic Routes for 1-Benzyl-1,4,7,10-tetraazacyclododecane and 1,4,7,10-Tetraazacyclododecane-1-acetic Acid Ethyl Ester, Important Starting Materials for Metal-coded DOTA-Based Affinity Tags.

- MDPI. (2024). 3,3'-(4,11-Bis(4-(trifluoromethyl)benzyl)-1,4,8,11-Tetraazacyclotetradecane-1,8-diyl)dipropanenitrile. Molbank, 2024(2), M1833.

- Nabih, K., & Baouid, A. (2019). SYNTHESIS OF DERIVATIVES OF 1,4,8,11-TETRAAZACYCLOTETRADECANE. International Journal of Civil Engineering and Technology, 10(10), 462-469.

-

NIST. (n.d.). 1,4,8,11-Tetraazacyclotetradecane. In NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). 1,4,8,11-Tetraazacyclotetradecane. Retrieved from [Link]

-

PubChem. (n.d.). Plerixafor. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Isothiourea-Catalysed Enantioselective Michael Addition of N-heterocyclic Pronucleophiles to α,β-Unsaturated Aryl Esters. Retrieved from [Link]

Sources

- 1. US10544109B2 - Process for the preparation of xylene linked cyclam compounds - Google Patents [patents.google.com]

- 2. Mono-N-Benzyl-Cyclam - www.chematech-mdt.com [chematech-mdt.com]

- 3. sci-hub.st [sci-hub.st]

- 4. Improved synthesis of 6-[p-(bromoacetamido)benzyl]-1,4,8,11-tetraazacyclotetradecane- N,N',N",N"-tetraacetic acid and development of a thin-layer assay for thiol-reactive bifunctional chelating agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tcichemicals.com [tcichemicals.com]

- 6. cdhfinechemical.com [cdhfinechemical.com]

An In-depth Technical Guide to the Solubility and Stability of 1-Benzyl-1,4,8,11-tetraazacyclotetradecane

Introduction

1-Benzyl-1,4,8,11-tetraazacyclotetradecane, a mono-N-functionalized derivative of the macrocycle cyclam (1,4,8,11-tetraazacyclotetradecane), is a pivotal building block in the fields of coordination chemistry, medical imaging, and drug development.[1] The strategic introduction of a benzyl group onto the cyclam framework imparts specific steric and electronic properties, influencing its coordination behavior with metal ions and its overall physicochemical characteristics. This guide provides a comprehensive technical overview of the solubility and stability of 1-Benzyl-1,4,8,11-tetraazacyclotetradecane, offering predictive insights and robust experimental protocols for its empirical determination. Given the limited availability of direct experimental data in publicly accessible literature, this document serves as a foundational resource for researchers, scientists, and drug development professionals, enabling them to effectively handle and characterize this important macrocyclic ligand.

Core Physicochemical Properties

The fundamental physicochemical properties of 1-Benzyl-1,4,8,11-tetraazacyclotetradecane are crucial for predicting its behavior in various experimental settings.

| Property | Value/Information | Source/Method |

| Chemical Name | 1-Benzyl-1,4,8,11-tetraazacyclotetradecane | IUPAC |

| Synonyms | N-Benzylcyclam | Common |

| CAS Number | 132723-93-4 | |

| Molecular Formula | C₁₇H₃₀N₄ | |

| Molecular Weight | 290.45 g/mol | |

| Appearance | White to yellowish solid | [2] |

| Predicted LogP | 2.5 - 3.5 | Estimation based on structure |

| Predicted pKa | Multiple values, with the highest likely >10 | Based on parent cyclam |

Solubility Profile

The solubility of 1-Benzyl-1,4,8,11-tetraazacyclotetradecane is dictated by the interplay between its polar tetraamine macrocycle and its non-polar benzyl substituent. This amphiphilic nature suggests a varied solubility across different solvent classes.

Predicted Qualitative Solubility

The principle of "like dissolves like" provides a basis for predicting the solubility of 1-Benzyl-1,4,8,11-tetraazacyclotetradecane in common laboratory solvents. The large, non-polar benzyl group is expected to reduce aqueous solubility compared to the parent cyclam, while enhancing solubility in organic solvents.

| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Sparingly soluble to insoluble in water; Soluble in alcohols | The four nitrogen atoms can act as hydrogen bond acceptors, but the large hydrocarbon backbone and benzyl group limit aqueous solubility. Alcohols can better solvate both the polar and non-polar regions of the molecule. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Soluble | These solvents can effectively solvate the polar amine functionalities without the steric hindrance of hydrogen bonding to the solvent. |

| Halogenated | Dichloromethane, Chloroform | Soluble | These solvents are adept at dissolving a wide array of organic compounds with moderate polarity and aromatic character. |

| Aromatic | Toluene, Benzene | Soluble | The aromatic benzyl group will have favorable π-π stacking interactions with aromatic solvents. |

| Ethers | Diethyl ether, THF | Moderately Soluble | Ethers are less polar and may have limited capacity to solvate the polar amine groups. |

| Non-Polar | Hexane, Cyclohexane | Insoluble to Sparingly Soluble | The high polarity of the tetraamine core is unlikely to be sufficiently solvated by non-polar aliphatic solvents. |

Experimental Protocol for Quantitative Solubility Determination (Shake-Flask Method)

To obtain precise solubility data, the shake-flask method is a reliable and widely accepted technique.[3]

Objective: To determine the equilibrium solubility of 1-Benzyl-1,4,8,11-tetraazacyclotetradecane in a specific solvent at a controlled temperature.

Materials:

-

1-Benzyl-1,4,8,11-tetraazacyclotetradecane (solid)

-

Selected solvents (high purity)

-

Vials with screw caps

-

Orbital shaker or rotator in a temperature-controlled incubator

-

Syringe filters (0.22 µm)

-

Analytical balance

-

HPLC or UV-Vis spectrophotometer for quantification

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of solid 1-Benzyl-1,4,8,11-tetraazacyclotetradecane to a series of vials.

-

To each vial, add a known volume of the desired solvent. The presence of undissolved solid is crucial for achieving a saturated solution.

-

-

Equilibration:

-

Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the vials for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary time-course experiment can determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for at least 2 hours to permit the settling of undissolved solid.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove any remaining solid particles.

-

-

Quantification:

-

Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted sample using a validated HPLC or UV-Vis spectrophotometric method to determine the concentration of the dissolved compound.

-

Prepare a calibration curve using standard solutions of 1-Benzyl-1,4,8,11-tetraazacyclotetradecane of known concentrations.

-

-

Calculation:

-

Calculate the solubility (e.g., in mg/mL or µg/mL) from the measured concentration, accounting for the dilution factor.

-

Stability Profile

The stability of 1-Benzyl-1,4,8,11-tetraazacyclotetradecane is a critical parameter, particularly for its application in drug development and as a ligand in catalytic systems. The primary points of potential degradation are the amine functionalities and the benzyl group.

Potential Degradation Pathways

N-alkylation of cyclam derivatives is known to enhance their resistance to oxidative degradation compared to the parent macrocycle. However, under certain conditions, degradation can still occur. A probable degradation pathway for 1-Benzyl-1,4,8,11-tetraazacyclotetradecane is oxidative N-dealkylation (N-debenzylation).[4][5][6] This process, often mediated by enzymatic systems (like Cytochrome P450) or chemical oxidants, involves the oxidation of the carbon atom alpha to the nitrogen, leading to the cleavage of the benzyl group and the formation of cyclam and benzaldehyde.

Caption: Experimental workflow for stability-indicating HPLC method development.

References

-

Crown-hydroxylamines are pH-dependent chelating N,O-ligands with a potential for aerobic oxidation catalysis. National Institutes of Health. Available at: [Link]

-

A new amino acid for improving permeability and solubility in macrocyclic peptides through side chain-to-backbone hydrogen bonding. PMC. Available at: [Link]

-

Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. PubMed Central. Available at: [Link]

-

High-Performance Liquid Chromatography (HPLC) Stability Indicating Method Development. Journal of Modern Organic Chemistry. Available at: [Link]

-

CYCLAM Derivatives. CD Bioparticles. Available at: [Link]

-

Assay and Stability Testing. Kinam Park. Available at: [Link]

-

Mono-N-Benzyl-Cyclam. Chematech. Available at: [Link]

-

Analytical Techniques In Stability Testing. Separation Science. Available at: [Link]

-

PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. World Health Organization. Available at: [Link]

-

Journal of Chemical Health Risks Studies in Stability Indicating Chromatographic Method Development and Validation. Journal of Chemical Health Risks. Available at: [Link]

-

N, N-Alkylation Clarifies the Role of N- and O-Protonated Intermediates in Cyclen-Based 64Cu Radiopharmaceuticals. PubMed. Available at: [Link]

-

Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Available at: [Link]

-

Oxidative N-Dealkylation of N,N-Dimethylanilines by Non-Heme Manganese Catalysts. MDPI. Available at: [Link]

-

New Synthetic Routes for 1-Benzyl-1,4,7,10-tetraazacyclododecane and 1,4,7,10-Tetraazacyclododecane-1-acetic Acid Ethyl Ester, Important Starting Materials for Metal-Coded DOTA-Based Affinity Tags. ResearchGate. Available at: [Link]

-

Oxidative N-Dealkylation of N,N-Dimethylanilines by Non-Heme Manganese Catalysts. ResearchGate. Available at: [Link]

Sources

- 1. Aqueous Solubility Assay - Enamine [enamine.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Oxidative N-Dealkylation of N,N-Dimethylanilines by Non-Heme Manganese Catalysts | MDPI [mdpi.com]

- 6. researchgate.net [researchgate.net]

theoretical conformational analysis of benzyl-cyclam

An In-depth Technical Guide to the Theoretical Conformational Analysis of Benzyl-Cyclam

Abstract

The 1,4,8,11-tetraazacyclotetradecane (cyclam) macrocycle is a cornerstone in coordination chemistry and a privileged scaffold in medicinal chemistry. The introduction of benzyl groups to its nitrogen atoms significantly modulates its electronic and steric properties, leading to a wide range of applications, from catalysts to therapeutic agents. The biological and chemical activity of benzyl-cyclam derivatives is intrinsically linked to their three-dimensional structure and conformational dynamics. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the theoretical methods used to analyze the conformational landscape of benzyl-cyclam. We delve into the principles of molecular mechanics, quantum mechanics, and molecular dynamics simulations, offering field-proven insights and step-by-step protocols to empower rigorous and reproducible computational studies.

Chapter 1: The Benzyl-Cyclam Scaffold: Structure and Significance

The Cyclam Macrocycle: A Foundation of Versatility

Cyclam is a 14-membered tetraaza macrocycle renowned for its ability to form stable complexes with a variety of transition metal ions.[1] Its pre-organized structure reduces the entropic penalty of complexation, leading to high thermodynamic stability. The cyclam ring is not rigid; it can adopt several conformations, with the trans-III conformation being the most energetically stable for the free ligand.[1] This conformational flexibility is crucial as it allows the macrocycle to adapt to the preferred coordination geometry of different metal ions.

The Role of the Benzyl Group: A Tool for Steric and Electronic Tuning

Attaching one or more benzyl groups to the nitrogen atoms of the cyclam ring (e.g., 1-benzyl-1,4,8,11-tetraazacyclotetradecane or 1,8-dibenzyl-1,4,8,11-tetraazacyclotetradecane) introduces significant changes to the molecule's properties.[2][3] The bulky benzyl groups provide steric shielding, influencing the accessibility of a coordinated metal center and directing the approach of substrates in catalytic applications.[4] Furthermore, the aromatic rings can engage in π-π stacking and other non-covalent interactions, which can be critical for molecular recognition and binding to biological targets. These substitutions have been instrumental in the development of cyclam-based drugs for conditions including tuberculosis and cancer.[5][6]

The Conformation-Activity Relationship

The therapeutic efficacy and catalytic activity of benzyl-cyclam derivatives are dictated by their three-dimensional shape. A specific conformation may be required to fit into the active site of an enzyme or to achieve a desired catalytic geometry. For instance, the orientation of the benzyl groups can either block or open coordination sites, thereby controlling the molecule's reactivity.[7] Understanding the accessible conformations and the energy barriers between them is therefore paramount for the rational design of new molecules with tailored properties.[8] Theoretical conformational analysis provides the tools to explore this complex energy landscape in silico, guiding synthetic efforts and accelerating the discovery process.

Chapter 2: Theoretical Pillars of Conformational Analysis

Mapping the Potential Energy Surface

Conformational analysis is fundamentally the study of the potential energy of a molecule as a function of its geometry. The goal is to identify low-energy conformations (local and global minima) and the transition states that connect them. For a flexible molecule like benzyl-cyclam, this "potential energy surface" is high-dimensional and complex. Computational methods are essential to navigate this landscape effectively.

Fundamental Conformations of the Cyclam Ring

The cyclam macrocycle has five key low-energy conformations, distinguished by the relative orientation of the N-H bonds (or N-substituents) and the puckering of the ethylene and propylene bridges. The most stable isomer for unsubstituted cyclam is the trans-III conformation, which features a chair-like structure for the six-membered rings and a gauche conformation for the five-membered rings.[1] However, upon metal coordination or N-substitution, other conformations like trans-I or cis-V can become energetically favorable.[9] The presence of bulky benzyl groups can significantly alter the relative energies of these isomers.

Visualizing Cyclam Ring Conformations

The following diagram illustrates the common conformations of the cyclam ring, which form the basis for understanding the more complex landscape of its benzyl-substituted derivatives.

Caption: Integrated workflow for theoretical conformational analysis.

Protocol 1: Step-by-Step Molecular Dynamics Simulation

This protocol describes a self-validating system for running an MD simulation using the GROMACS software package, a widely used and powerful simulation engine.

-

Structure Preparation :

-

Obtain or build a 3D structure of the benzyl-cyclam molecule.

-

Use a program like AmberTools to assign a force field (e.g., GAFF2) and calculate partial atomic charges. [10]This step is critical for accurately representing the electrostatic interactions.

-

-

System Solvation :

-

Define a simulation box (e.g., a cubic box with 1.0 nm distance from the molecule to the edge).

-

Fill the box with a chosen solvent model (e.g., TIP3P water). [11]The choice of water model can influence the simulation outcome.

-

Add counter-ions to neutralize the system if the molecule is charged.

-

-

Energy Minimization :

-

Perform a steepest descent energy minimization of the system to remove any steric clashes or unfavorable geometries introduced during the setup.

-

-

System Equilibration :

-

Perform a short NVT (constant number of particles, volume, and temperature) simulation to bring the system to the target temperature.

-

Perform a subsequent NPT (constant number of particles, pressure, and temperature) simulation to adjust the system density to the correct value. This two-step equilibration ensures a stable starting point for the production run.

-

-

Production MD Run :

-

Run the main simulation for a duration sufficient to sample the conformational transitions of interest (typically hundreds of nanoseconds).

-

Save the coordinates of the system at regular intervals (e.g., every 10 ps) to generate the trajectory file.

-

-

Analysis :

-

Analyze the trajectory for conformational changes using tools like RMSD (Root Mean Square Deviation) analysis, cluster analysis to identify dominant conformations, and dihedral angle analysis to track ring puckering.

-

Protocol 2: Step-by-Step DFT Geometry Optimization

This protocol outlines the process for obtaining a high-accuracy structure and energy for a specific conformer using a QM package like Gaussian or ORCA.

-

Input Structure :

-

Use a low-energy conformer identified from an initial MM search or MD simulation as the starting geometry. This saves computational time compared to starting from an arbitrary structure.

-

-

Method Selection :

-

Choose a DFT functional and basis set. A common and well-balanced choice for organic molecules is the B3LYP functional with a 6-31G(d,p) or larger basis set. [12]The choice represents a trade-off between accuracy and computational expense.

-

-

Geometry Optimization :

-

Perform a geometry optimization calculation. The software will iteratively adjust the atomic positions to find the nearest local minimum on the potential energy surface.

-

-

Frequency Calculation :

-

After optimization, perform a frequency calculation. This is a crucial validation step. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. It also provides the zero-point vibrational energy, which should be included for accurate relative energy comparisons.

-

-

Single-Point Energy :

-

For even higher accuracy, a single-point energy calculation can be performed on the optimized geometry using a larger basis set.

-

Data Presentation: Quantitative Comparison of Methods

Summarizing results in tables allows for clear comparison and assessment of different theoretical approaches.

Table 1: Comparison of Force Fields for Macrocycle Conformational Sampling

| Force Field | Relative Performance (Violation of NOE constraints) | Key Features | Reference |

|---|---|---|---|

| OpenFF 2.0 | 18.8% | Modern, extensible, based on quantum chemistry data. | [11] |

| XFF | 19.0% | Designed for accuracy across a broad range of chemistry. | [11] |

| GAFF2 | 20.2% | A widely used general force field for organic molecules. | [11] |

| OPLS/AA | 27.1% | Well-established force field, particularly for liquid simulations. | [11] |

Data adapted from a benchmark study comparing force field performance in reproducing NMR-derived distance constraints for a set of 11 macrocycles. [11]

Chapter 5: Applications in Drug Discovery and Beyond

The insights gained from conformational analysis directly impact the design of novel molecules.

-

Design of Anti-tubercular Agents : Structure-activity relationship (SAR) studies on bis-substituted cyclam derivatives have shown that the nature and conformation of the pendant arms are critical for activity against Mycobacterium tuberculosis. [5]Conformational analysis helps rationalize these findings and guides the design of new analogues with improved potency and solubility.

-

Metal Complex Chemistry : The conformation of the benzyl-cyclam ligand dictates the coordination geometry and reactivity of its metal complexes. [4]DFT and MD studies can predict the most stable complex geometries and shed light on reaction mechanisms, for example, in the development of new catalysts. [13]* Understanding Bioavailability : The ability of a drug to cross cell membranes is influenced by its size, shape, and polarity. MD simulations can be used to study how the conformation of benzyl-cyclam changes as it moves from an aqueous environment to a lipid bilayer, providing insights into its pharmacokinetic properties. [8]

Chapter 6: Conclusion and Future Outlook

Theoretical conformational analysis is an indispensable tool in the study of benzyl-cyclam and its derivatives. The synergistic application of molecular mechanics, quantum mechanics, and molecular dynamics simulations provides a powerful framework for understanding the relationship between structure, dynamics, and function. As computational power increases and force fields become more accurate, these methods will play an ever-more-critical role in the rational design of next-generation catalysts, therapeutics, and advanced materials based on this versatile macrocyclic scaffold. The continued integration of computational predictions with experimental validation will be key to unlocking the full potential of benzyl-cyclam chemistry.

References

-

Computational Methods for Studying Conformational Behaviors of Cyclic Peptides. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

-

Synthesis, Characterization, and Reactivity Studies of New Cyclam-Based Y(III) Complexes. (2023). MDPI. Retrieved January 14, 2026, from [Link]

-

Structure of cyclam and cyclen ligands used in this study. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

-

Synthesis, Characterization, and Reactivity Studies of New Cyclam-Based Y(III) Complexes. (2023). MDPI. Retrieved January 14, 2026, from [Link]

-

Syntheses and structural characterizations of the first coordination polymers assembled from the Ni(cyclam)2+ cation and the benzene-1,3,5-tricarboxylate linker. (2022). International Union of Crystallography. Retrieved January 14, 2026, from [Link]

-

Synthesis and structural analysis of two cyclam derivatives. (2020). ResearchGate. Retrieved January 14, 2026, from [Link]

-

Coordination chemistry of N-tetraalkylated cyclam ligands—A status report. (2019). ResearchGate. Retrieved January 14, 2026, from [Link]

-

Validating Small-Molecule Force Fields for Macrocyclic Compounds Using NMR Data in Different Solvents. (2023). ACS Publications. Retrieved January 14, 2026, from [Link]

-

Mono-N-Benzyl-Cyclam. (n.d.). Chematech. Retrieved January 14, 2026, from [Link]

-

Synthesis, Conformational Analysis, and Complexation Study of an Iminosugar-Aza-Crown, a Sweet Chiral Cyclam Analog. (2018). ACS Publications. Retrieved January 14, 2026, from [Link]

-

Synthesis and characterization of new Na+ complexes of N-benzyl cyclic peptoids and their role in the ring opening polymerization of l-lactide. (2021). RSC Publishing. Retrieved January 14, 2026, from [Link]

-

Force Fields, Quantum-Mechanical- and Molecular-Dynamics-Based Descriptors of Radiometal–Chelator Complexes. (2022). MDPI. Retrieved January 14, 2026, from [Link]

-

Conformational analysis of macrocycles: comparing general and specialized methods. (2020). Springer. Retrieved January 14, 2026, from [Link]

-

Conformational Analysis of Macrocycles: Finding What Common Search Methods Miss. (2008). ResearchGate. Retrieved January 14, 2026, from [Link]

-

New-dimensional cyclam. Synthesis, crystal structure, and chemical properties of macrocyclic tetraamines bearing a phenol pendant. (1993). ACS Publications. Retrieved January 14, 2026, from [Link]

-

Computational techniques for efficient conformational sampling of proteins. (2010). PubMed Central. Retrieved January 14, 2026, from [Link]

-

Harnessing the cyclization strategy for new drug discovery. (2023). PubMed Central. Retrieved January 14, 2026, from [Link]

-

Experimental and Theoretical Conformational Analysis of 5-Benzylimidazolidin-4-one Derivatives. (2008). Helvetica Chimica Acta. Retrieved January 14, 2026, from [Link]

-

Molecular dynamics simulations of a new branched antimicrobial peptide: A comparison of force fields. (2012). Nanyang Technological University. Retrieved January 14, 2026, from [Link]

-

Molecular Dynamics Simulation of a Designed Cyclic Peptide Bound to CTLA4. (2020). University of Illinois Urbana-Champaign. Retrieved January 14, 2026, from [Link]

-

DFT calculations for the mechanistic investigations. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

-

Antitubercular Bis-Substituted Cyclam Derivatives: Structure–Activity Relationships and in Vivo Studies. (2018). ACS Publications. Retrieved January 14, 2026, from [Link]

-

Synthesis, Characterization and Density Functional Theory (DFT) Studies of S-benzyl β-N-(4-NN bischloroaminophenylmethylene) dithiocarbazate. (2023). Oriental Journal of Chemistry. Retrieved January 14, 2026, from [Link]

-

DFT calculations on the Friedel-Crafts benzylation of 1,4-dimethoxybenzene using ZnCl2 impregnated montmorillonite K10. (2010). ResearchGate. Retrieved January 14, 2026, from [Link]

-

MD Simulations of Lipid Bilayers. (n.d.). University of California, Irvine. Retrieved January 14, 2026, from [Link]

-

Molecular and Electronic Structures of Macrocyclic Compounds Formed at Template Synthesis in the M(II)—Thiocarbohydrazide—Diacetyl Triple Systems: A Quantum-Chemical Analysis by DFT Methods. (2022). PubMed Central. Retrieved January 14, 2026, from [Link]

-

Conformational analysis of cycloalkanes. (2015). SciSpace. Retrieved January 14, 2026, from [Link]

-

Benzylamine and Thenylamine Derived Drugs Induce Apoptosis and Reduce Proliferation, Migration and Metastasis Formation in Melanoma Cells. (2018). PubMed Central. Retrieved January 14, 2026, from [Link]

-

Conformational Analysis of the 14-Membred Unsymmetrical Macrodiolides Using Quantum and Molecular Mechanics. (2015). Der Pharma Chemica. Retrieved January 14, 2026, from [Link]

-

Accurate Force Field Development for Modeling Conjugated Polymers. (2014). Columbia University. Retrieved January 14, 2026, from [Link]

-

Synthesis and antibacterial activity of benzyl-[3-(benzylamino-methyl)-cyclohexylmethyl]-amine derivatives. (2010). PubMed. Retrieved January 14, 2026, from [Link]

-

DFT calculation, molecular docking, and molecular dynamics simulation study on substituted phenylacetamide and benzohydrazide derivatives as potential antibacterial agents. (2021). SciSpace. Retrieved January 14, 2026, from [Link]

-

Day 5 - Computer Exercise: Classical Molecular Dynamics. (2022). YouTube. Retrieved January 14, 2026, from [Link]

Sources

- 1. journals.iucr.org [journals.iucr.org]

- 2. researchgate.net [researchgate.net]

- 3. Mono-N-Benzyl-Cyclam - www.chematech-mdt.com [chematech-mdt.com]

- 4. Synthesis, Characterization, and Reactivity Studies of New Cyclam-Based Y(III) Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Benzylamine and Thenylamine Derived Drugs Induce Apoptosis and Reduce Proliferation, Migration and Metastasis Formation in Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ethz.ch [ethz.ch]

- 8. Harnessing the cyclization strategy for new drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mdpi.com [mdpi.com]

- 11. research-collection.ethz.ch [research-collection.ethz.ch]

- 12. scispace.com [scispace.com]

- 13. researchgate.net [researchgate.net]

synthesis and characterization of 1-Benzyl-1,4,8,11-tetraazacyclotetradecane derivatives

An In-Depth Technical Guide to the Synthesis and Characterization of 1-Benzyl-1,4,8,11-tetraazacyclotetradecane Derivatives

Introduction: The Significance of N-Functionalized Cyclam Scaffolds

1,4,8,11-tetraazacyclotetradecane, commonly known as cyclam, is a robust tetraazamacrocycle that has garnered significant attention in coordination chemistry and medicinal applications.[1] Its pre-organized structure of four secondary amine donors, featuring alternating five- and six-membered chelate rings, allows for strong and specific binding to a variety of metal cations.[1] The therapeutic and diagnostic potential of these metal complexes—ranging from MRI contrast agents to radiopharmaceuticals—is vast.[2][3]

However, the parent cyclam molecule offers limited avenues for covalent attachment to biomolecules or surfaces. The strategic functionalization of the cyclam nitrogen atoms is therefore a critical step in developing advanced derivatives for drug development. The introduction of a benzyl group to form 1-benzyl-1,4,8,11-tetraazacyclotetradecane (hereafter referred to as 1-benzylcyclam) serves two primary purposes: it "protects" one of the four amine groups, allowing for selective functionalization of the remaining three, and the benzyl group itself can be substituted with various functionalities to modulate the electronic properties, solubility, and biological activity of the final molecule.

This guide provides a comprehensive overview of the synthesis, purification, and characterization of 1-benzylcyclam and its derivatives, grounded in established chemical principles and field-proven methodologies. It is intended for researchers, chemists, and drug development professionals seeking to leverage these versatile macrocyclic platforms.

Part 1: Strategic Synthesis of the 1-Benzylcyclam Core

The synthesis of N-substituted cyclam derivatives can be approached via two primary strategies: the direct alkylation of the pre-formed cyclam macrocycle or a template synthesis that builds the macrocycle from precursors already bearing the desired substituent.

Strategy 1: Direct N-Alkylation of Cyclam

Direct alkylation is the most straightforward approach, involving the reaction of cyclam with a benzyl halide. The primary challenge of this method is controlling the degree of substitution. The four secondary amines of cyclam have similar reactivity, creating a risk of forming di-, tri-, and tetra-substituted byproducts.

Causality Behind Experimental Choices: The key to achieving mono-alkylation is to manipulate the reaction conditions to favor the desired product. Using a large excess of the cyclam starting material relative to the benzylating agent can statistically favor mono-substitution.[2] However, this is often impractical due to the cost of cyclam. A more common and effective strategy involves carefully controlling the stoichiometry (using ~1 equivalent of benzyl halide) and reaction conditions.

Mechanism: The Challenge of Polysubstitution The reaction proceeds via a standard nucleophilic substitution (SN2) mechanism where the nitrogen lone pair of the cyclam amine attacks the electrophilic benzylic carbon of the benzyl halide. Once the first benzyl group is attached, the remaining secondary amines are still nucleophilic and can react further.

Sources

A Technical Guide to the Spectroscopic Characterization of 1-Benzyl-1,4,8,11-tetraazacyclotetradecane

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of 1-Benzyl-1,4,8,11-tetraazacyclotetradecane, a significant macrocyclic compound in the fields of medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical methodologies for the structural elucidation of this molecule using mass spectrometry, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy.

Introduction: The Structural Significance of 1-Benzyl-1,4,8,11-tetraazacyclotetradecane

1-Benzyl-1,4,8,11-tetraazacyclotetradecane, also known as mono-N-benzyl-cyclam, is a derivative of the macrocycle cyclam (1,4,8,11-tetraazacyclotetradecane). The introduction of a single benzyl group onto the cyclam framework imparts specific properties that are advantageous for various applications, including the development of radiopharmaceuticals and as a building block for more complex supramolecular structures.[1] The benzyl group can be readily introduced and can also be removed by catalytic hydrogenolysis, making it a useful protecting group in multi-step syntheses.[2]

Accurate and unambiguous structural confirmation is a critical prerequisite for any application. This guide will detail the expected outcomes from the three primary spectroscopic techniques used for the characterization of organic molecules: mass spectrometry (MS), infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry: Confirming the Molecular Weight

Mass spectrometry is the first line of analysis to confirm the molecular weight of a synthesized compound. For 1-Benzyl-1,4,8,11-tetraazacyclotetradecane (C₁₇H₃₀N₄), the expected molecular weight is 290.45 g/mol .[2]

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

A standard and effective method for analyzing this type of molecule is Electrospray Ionization Mass Spectrometry (ESI-MS), typically in positive ion mode.

Methodology:

-

Sample Preparation: Dissolve a small amount of the compound (approximately 1 mg) in a suitable solvent such as methanol or acetonitrile to a final concentration of about 1 mg/mL.

-

Instrumentation: Utilize a mass spectrometer equipped with an electrospray ionization source.

-

Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

-

ESI Source Parameters:

-

Capillary Voltage: 3.5 - 4.5 kV

-

Nebulizing Gas (N₂): 1 - 2 Bar

-

Drying Gas (N₂): 4 - 8 L/min

-

Drying Gas Temperature: 180 - 220 °C

-

-

Mass Analyzer: Scan a mass range that includes the expected molecular ion, for instance, m/z 100-500.

Expected Results:

The primary ion expected in the positive ESI mass spectrum is the protonated molecule, [M+H]⁺, at an m/z of approximately 291.46. Depending on the purity of the sample and the analytical conditions, other adducts such as [M+Na]⁺ or [M+K]⁺ may also be observed at higher m/z values.

| Ion | Expected m/z |

| [M+H]⁺ | ~291.46 |

| [M+Na]⁺ | ~313.44 |

| [M+K]⁺ | ~329.41 |

The workflow for ESI-MS analysis is depicted below:

Caption: ESI-MS experimental workflow.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of 1-Benzyl-1,4,8,11-tetraazacyclotetradecane will be characterized by the vibrations of its aliphatic and aromatic C-H bonds, C-N bonds, and the macrocyclic ring structure.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

Attenuated Total Reflectance (ATR) is a convenient sampling technique that requires minimal sample preparation.

Methodology:

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

-

Data Acquisition: Collect the spectrum over a typical range of 4000-400 cm⁻¹.

-

Background Correction: Record a background spectrum of the clean, empty ATR crystal prior to sample analysis.

Expected Spectral Features:

The IR spectrum will exhibit characteristic absorption bands corresponding to the different vibrational modes of the molecule. Based on the known absorptions of similar structures, the following peaks can be anticipated[3][4]:

| Wavenumber (cm⁻¹) | Vibration Type | Expected Intensity |

| 3300 - 3200 | N-H Stretch (secondary amines) | Medium, Broad |

| 3100 - 3000 | Aromatic C-H Stretch | Medium to Weak |

| 3000 - 2850 | Aliphatic C-H Stretch (CH₂ and CH₃) | Strong |

| 1605 - 1585 | Aromatic C=C Stretch | Medium |

| 1500 - 1400 | Aromatic C=C Stretch | Medium |

| 1470 - 1430 | CH₂ Bending (Scissoring) | Medium |

| 1250 - 1020 | C-N Stretch | Medium to Strong |

| 900 - 675 | Aromatic C-H Out-of-Plane Bending | Strong |

The workflow for ATR-FT-IR analysis is illustrated below:

Caption: ATR-FT-IR experimental workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For 1-Benzyl-1,4,8,11-tetraazacyclotetradecane, ¹H and ¹³C NMR are essential for confirming the connectivity and chemical environment of each atom.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in an NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.

Expected ¹H NMR Spectral Data:

The ¹H NMR spectrum will show distinct signals for the aromatic protons of the benzyl group and the aliphatic protons of the cyclam ring. Due to the asymmetry introduced by the single benzyl group, the protons on the macrocycle are expected to be chemically non-equivalent, leading to a more complex spectrum than that of unsubstituted cyclam.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.4 - 7.2 | Multiplet | 5H | Aromatic protons (C₆H₅) |

| ~ 3.6 - 3.5 | Singlet | 2H | Benzylic protons (-CH₂-Ph) |

| ~ 2.8 - 2.4 | Multiplets | 16H | Macrocycle methylene protons (-NCH₂CH₂N-) |

| ~ 1.9 - 1.7 | Multiplets | 4H | Macrocycle ethylene bridge protons (-NCH₂CH₂CH₂N-) |

| ~ 2.0 - 1.5 | Broad | 3H | N-H protons (may exchange with D₂O) |

Expected ¹³C NMR Spectral Data:

The ¹³C NMR spectrum will provide information on the number of unique carbon environments.

| Chemical Shift (δ, ppm) | Assignment |

| ~ 140 - 127 | Aromatic carbons (C₆H₅) |

| ~ 60 - 55 | Benzylic carbon (-CH₂-Ph) |

| ~ 55 - 45 | Macrocycle carbons adjacent to nitrogen |

| ~ 30 - 25 | Macrocycle ethylene bridge carbons |

The logical flow for NMR analysis is outlined in the following diagram:

Caption: NMR spectroscopy workflow.

Integrated Spectroscopic Analysis: A Self-Validating System

The true power of spectroscopic characterization lies in the integration of data from multiple techniques. Each method provides a piece of the structural puzzle, and together they create a self-validating system.

-

Mass Spectrometry confirms the elemental composition and molecular weight.

-

IR Spectroscopy identifies the key functional groups (N-H, C-H aromatic, C-H aliphatic, C-N).

-

NMR Spectroscopy provides the detailed connectivity of the carbon-hydrogen framework, confirming the presence and relative positions of the benzyl group and the macrocyclic ring protons.

The combination of these techniques allows for the unambiguous confirmation of the structure of 1-Benzyl-1,4,8,11-tetraazacyclotetradecane, ensuring the identity and purity of the material for its intended application.

References

- Moi, M. K., Meares, C. F., & DeNardo, S. J. (1985). A new approach to the bromoacetamidobenzyl derivatives of DTPA and TETA for labeling antibodies with metallic radionuclides. Analytical Biochemistry, 148(1), 249-253.

-

Chematech. (n.d.). Mono-N-Benzyl-Cyclam. Retrieved from [Link]

- Nabih, K., Baouid, A., Handel, H., Yazidi, M., Maatallah, M., & Adardour, M. (2019). Synthesis of Derivatives of 1,4,8,11-Tetraazacyclotetradecane. International Journal of Civil Engineering and Technology, 10(10), 462-469.

-

LibreTexts. (2021). Infrared (IR) Spectroscopy. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information for A direct method for the N-tetraalkylation of azamacrocycles. Retrieved from [Link]

- Ferreira, M., Guedes, da Silva, M. F. C., & Martins, L. M. D. R. S. (2024). 3,3'-(4,11-Bis(4-(trifluoromethyl)benzyl)-1,4,8,11-Tetraazacyclotetradecane-1,8-diyl)dipropanenitrile. Molbank, 2024(2), M1849.

- Kohl, S. W., Kuse, K., Hummert, M., Schumann, H., Mügge, C., Janek, K., & Weißhoff, H. (2007). New Synthetic Routes for 1-Benzyl-1,4,7,10-tetraazacyclododecane and 1,4,7,10-Tetraazacyclododecane-1-acetic Acid Ethyl Ester, Important Starting Materials for Metal-coded DOTA-Based Affinity Tags.

-

National Institute of Standards and Technology. (n.d.). 1,4,8,11-Tetraazacyclotetradecane. In NIST Chemistry WebBook. Retrieved from [Link]

-

NP-MRD. (n.d.). 1H NMR Spectrum (1D, 800 MHz, H2O, predicted) (NP0171591). Retrieved from [Link]

-

Beilstein Journals. (n.d.). Supporting Information for A direct method for the N-tetraalkylation of azamacrocycles Experimental procedures and characterisa. Retrieved from [Link]

- Schumann, H., Kohl, S. W., Kuse, K., Hummert, M., Mügge, C., Janek, K., & Weißhoff, H. (2007). New Synthetic Routes for 1-Benzyl-1,4,7,10-tetraazacyclododecane and 1,4,7,10-Tetraazacyclododecane-1-acetic Acid Ethyl Ester, Important Starting Materials for Metal-coded DOTA-Based Affinity Tags.

- Google Patents. (n.d.). WO1997008157A2 - Process for preparing 1,4,8,11-tetraazacyclotetradecane.

Sources

The Fulcrum of Functionality: A Technical Guide to the Applications of Substituted Tetraazacyclotetradecanes

This guide provides an in-depth exploration of substituted tetraazacyclotetradecanes, a class of macrocyclic compounds demonstrating remarkable versatility across diverse scientific disciplines. From enhancing the precision of medical diagnostics to catalyzing complex chemical transformations and enabling targeted drug delivery, these molecules are at the forefront of innovation. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of the synthesis, properties, and applications of these powerful chelating agents.

Introduction: The Power of the Macrocycle

Tetraazacyclotetradecanes, most notably 1,4,8,11-tetraazacyclotetradecane (cyclam), are cyclic compounds containing four nitrogen atoms within a fourteen-membered ring. Their defining characteristic is the formation of exceptionally stable complexes with a variety of metal ions. The strategic addition of functional groups—substituents—to the macrocyclic ring or its nitrogen atoms dramatically influences their chemical and physical properties. This tailored functionalization is the key to their broad utility, allowing for the fine-tuning of their metal-binding kinetics and thermodynamics, as well as the introduction of reactive handles for conjugation to biomolecules or solid supports.

The stability of the metal complexes is a critical factor, particularly for in vivo applications where the release of free metal ions can be toxic. The rigidity of the macrocyclic framework, especially in cross-bridged derivatives, significantly enhances the kinetic inertness of the complexes, preventing the metal from dissociating.[1][2] This guide will delve into the synthetic strategies employed to create these sophisticated molecules and explore their major applications in detail.

I. Synthesis of Functionalized Tetraazacyclotetradecanes: Building the Foundation

The synthesis of substituted tetraazacyclotetradecanes is a multistep process that requires careful control of reaction conditions to achieve the desired substitution pattern. Both N-functionalization (on the nitrogen atoms) and C-functionalization (on the carbon backbone) are employed to introduce a wide array of functionalities.[3][4]

A. N-Functionalization: Modifying the Coordination Sphere

N-alkylation is a common method for introducing pendant arms that can further coordinate with the metal ion or serve as attachment points for other molecules. For instance, the synthesis of DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), a widely used chelator for gadolinium in MRI contrast agents, involves the alkylation of the nitrogen atoms of cyclen (a twelve-membered analogue) with bromoacetic acid.[5]

Experimental Protocol: Synthesis of a Generic N-functionalized Cyclam Derivative

-

Protection: In a round-bottom flask, dissolve the parent cyclam in a suitable organic solvent (e.g., chloroform). Add a protecting group reagent (e.g., di-tert-butyl dicarbonate) to protect two of the four nitrogen atoms. Stir the reaction mixture at room temperature overnight.

-

Alkylation: To the solution containing the protected cyclam, add a base (e.g., potassium carbonate) and the desired alkylating agent (e.g., a protected aminoethyl bromide). Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography.

-

Deprotection: After the alkylation is complete, remove the solvent under reduced pressure. Dissolve the residue in a suitable solvent and add a deprotecting agent (e.g., trifluoroacetic acid) to remove the protecting groups from the nitrogen atoms.

-

Purification: Purify the final product by column chromatography or recrystallization to obtain the desired N-functionalized cyclam derivative.

B. C-Functionalization: Enhancing Versatility

C-functionalization involves introducing substituents onto the carbon backbone of the macrocycle. This approach is particularly useful for creating bifunctional chelators where one part of the molecule binds the metal ion and another part can be conjugated to a targeting vector, such as a peptide or antibody, without compromising the chelating properties.[6] A versatile method for C-functionalization is the bisaminal template approach, which allows for the rapid synthesis of cyclam derivatives with a hydroxyethyl group on the carbon backbone.[6]

Logical Relationship: Bifunctional Chelator Design

Caption: Diagram illustrating the components of a bifunctional chelator.

II. Applications in Medical Imaging: Visualizing Disease

Substituted tetraazacyclotetradecanes have revolutionized medical imaging by providing highly stable chelates for radioisotopes used in Positron Emission Tomography (PET) and for paramagnetic metal ions in Magnetic Resonance Imaging (MRI).

A. Positron Emission Tomography (PET) Imaging

PET is a highly sensitive imaging technique that uses radiotracers to visualize and quantify physiological processes. Copper-64 (⁶⁴Cu) is a positron-emitting radionuclide with a suitable half-life for PET imaging.[7] Substituted cyclams, particularly cross-bridged derivatives like CB-TE2A, form exceptionally stable complexes with ⁶⁴Cu, preventing its release in vivo and ensuring that the PET signal originates from the targeted location.[8][9] These bifunctional chelators can be conjugated to peptides or antibodies that target specific cancer cells, enabling the visualization of tumors.[10]

Experimental Protocol: Radiolabeling with ⁶⁴Cu

-

Preparation: Prepare a solution of the bifunctional cyclam chelator in a suitable buffer (e.g., ammonium acetate buffer, pH 5.5).

-

Radiolabeling: Add a solution of ⁶⁴CuCl₂ in dilute HCl to the chelator solution.

-

Incubation: Incubate the reaction mixture at an elevated temperature (e.g., 95°C) for a specific time (e.g., 30 minutes).

-

Quality Control: Analyze the radiolabeling efficiency and radiochemical purity using radio-thin-layer chromatography (radio-TLC) or high-performance liquid chromatography (HPLC).

-

Purification: If necessary, purify the ⁶⁴Cu-labeled complex using a solid-phase extraction cartridge to remove any unchelated ⁶⁴Cu.

B. Magnetic Resonance Imaging (MRI)

MRI is a non-invasive imaging modality that provides detailed anatomical information. The contrast in MRI images can be enhanced by using contrast agents, most of which are based on gadolinium(III) (Gd³⁺). DOTA and its derivatives are widely used to chelate Gd³⁺, forming stable complexes that are rapidly excreted from the body.[5][11] The relaxivity of these contrast agents, which determines their effectiveness, can be improved by attaching them to larger molecules or by optimizing the water exchange rate.[12]

Experimental Workflow: Synthesis of a Gd-DOTA based MRI Contrast Agent

Caption: Workflow for the synthesis of a peptide-targeted Gd-DOTA MRI contrast agent.[11]

III. Catalysis: Driving Chemical Transformations

Metal complexes of substituted tetraazacyclotetradecanes are emerging as powerful catalysts for a variety of organic reactions, particularly oxidations. The macrocyclic ligand stabilizes the metal ion in different oxidation states, facilitating redox catalysis.

A. Oxidation Catalysis

Manganese and iron complexes of cross-bridged tetraazamacrocycles have shown catalytic activity in the oxidation of hydrocarbons and other organic substrates using environmentally benign oxidants like hydrogen peroxide.[9] The rigid ligand structure prevents catalyst degradation and allows for selective transformations. Copper complexes of tetraazamacrocycles have also been investigated for their ability to catalyze the oxidation of various organic compounds.[3][13]

Table 1: Catalytic Oxidation Reactions using Tetraazamacrocycle Complexes

| Catalyst | Substrate | Oxidant | Product | Reference |

| Mn(II)-cross-bridged cyclam | Alkenes | H₂O₂ | Epoxides | [9] |

| Fe(II)-cross-bridged cyclam | Alkanes | H₂O₂ | Alcohols, Ketones | [9] |

| Cu(II)-cyclam | Catechol | O₂ | Quinone | [13] |

Experimental Protocol: General Procedure for Catalytic Oxidation

-

Catalyst Preparation: Synthesize and characterize the metal complex of the substituted tetraazacyclotetradecane.

-

Reaction Setup: In a reaction vessel, dissolve the substrate in a suitable solvent. Add the catalyst to the solution.

-

Reaction Initiation: Add the oxidant (e.g., hydrogen peroxide) to the reaction mixture, often dropwise, while maintaining a constant temperature.

-

Monitoring: Monitor the progress of the reaction by gas chromatography (GC) or other appropriate analytical techniques.

-

Work-up and Analysis: After the reaction is complete, quench any remaining oxidant. Extract the product and analyze the yield and selectivity by GC or NMR spectroscopy.

IV. Drug Delivery: Towards Targeted Therapies

The unique properties of substituted tetraazacyclotetradecanes are also being explored for applications in drug delivery. Their ability to be functionalized with targeting moieties and their potential to respond to specific biological stimuli make them attractive candidates for delivering therapeutic agents to diseased tissues.

A. Hypoxia-Activated Prodrugs

Solid tumors often contain regions of low oxygen concentration (hypoxia). This unique microenvironment can be exploited for targeted drug delivery. Cobalt(III) complexes of cyclam derivatives have been designed as hypoxia-activated prodrugs.[1][8][14] In the oxygen-rich environment of healthy tissues, the cobalt(III) complex is stable and inactive. However, in the reducing environment of a hypoxic tumor, the cobalt(III) is reduced to the more labile cobalt(II), leading to the release of a cytotoxic ligand, thereby killing the cancer cells.[2]

Signaling Pathway: Hypoxia-Activated Prodrug Mechanism

Caption: Schematic of the activation of a cobalt-cyclam based prodrug in a hypoxic environment.

While the direct use of tetraazacyclotetradecanes as carriers for drugs like platinum-based anticancer agents is less common than that of cyclodextrins, the development of prodrug strategies and stimuli-responsive systems holds significant promise for future therapeutic applications.[11][15][16][17][18]

Conclusion

Substituted tetraazacyclotetradecanes are a remarkable class of molecules with a rapidly expanding range of applications. Their unique combination of a stable macrocyclic framework and the versatility of functionalization has made them indispensable tools in medical imaging, catalysis, and drug delivery. The continued development of novel synthetic methodologies and a deeper understanding of their structure-activity relationships will undoubtedly lead to even more innovative and impactful applications in the years to come.

References

Sources

- 1. researchgate.net [researchgate.net]

- 2. A Breast Cancer Stem Active Cobalt(III)‐Cyclam Complex Containing Flufenamic Acid with Immunogenic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Stimuli-Responsive Polymeric Nanocarriers for Drug Delivery, Imaging, and Theragnosis - PMC [pmc.ncbi.nlm.nih.gov]